molecular formula C21H19NO3 B310358 N-(4-ethoxyphenyl)-4-phenoxybenzamide

N-(4-ethoxyphenyl)-4-phenoxybenzamide

Cat. No.: B310358
M. Wt: 333.4 g/mol
InChI Key: NWPQWHUIOGSCOL-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-4-phenoxybenzamide (CAS: 723255-51-4) is a benzamide derivative with the molecular formula C₂₁H₁₉NO₃ and a molecular weight of 333.38 g/mol. Its structure consists of a central benzamide scaffold substituted with a phenoxy group at the 4-position and a 4-ethoxyphenyl moiety attached via the amide nitrogen.

Properties

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-phenoxybenzamide

InChI

InChI=1S/C21H19NO3/c1-2-24-18-14-10-17(11-15-18)22-21(23)16-8-12-20(13-9-16)25-19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,22,23)

InChI Key

NWPQWHUIOGSCOL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between N-(4-ethoxyphenyl)-4-phenoxybenzamide and related benzamide derivatives:

Compound Name Key Substituents Biological Activity Reference
This compound 4-Ethoxyphenyl, 4-phenoxy Not explicitly reported (structural focus)
N-(4-Fluorophenyl)-4-phenoxybenzamide 4-Fluorophenyl, 4-phenoxy Antitumor (in vitro, HepG2 cells)
N-(1-(2,6-Difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide Piperidine, 2,6-difluorobenzyl Antitumor (HepG2 cells)
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide Bromo, nitro, methoxy Structural comparison (crystallography)
4-Ethoxy-N-(3-fluorophenyl)benzamide 4-Ethoxy, 3-fluorophenyl Not explicitly reported

Key Observations

Substituent Effects on Antitumor Activity N-(4-Fluorophenyl)-4-phenoxybenzamide demonstrated significant antitumor activity against HepG2 cells, attributed to the electron-withdrawing fluorine atom, which may enhance cellular uptake or target binding . By contrast, N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide (compound 10) showed enhanced activity due to the addition of a piperidine ring and difluorobenzyl group, suggesting that bulky substituents improve interaction with cellular targets .

Role of Ethoxy vs. Methoxy/Nitro Groups The 4-ethoxy group in the target compound may confer higher lipophilicity compared to the 4-methoxy or nitro groups in analogs like 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (compound 4MNB). This could influence pharmacokinetic properties such as membrane permeability .

Structural Flexibility and Receptor Binding

  • Compounds with rigid scaffolds, such as those incorporating piperidine (e.g., compound 10 ), often exhibit improved receptor selectivity due to restricted conformational mobility. In contrast, simpler benzamides like the target compound may have broader but less specific interactions .

Synthetic Accessibility The synthesis of this compound likely follows standard benzamide coupling protocols, similar to routes used for N-(4-fluorophenyl)-4-phenoxybenzamide (alkylation/hydrolysis/condensation) . More complex derivatives, such as κ-opioid receptor antagonists (e.g., 11a–q in ), require multi-step syntheses involving piperazine coupling and protecting group strategies .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Ethoxy groups are less prone to oxidative metabolism than methoxy groups, which may improve the compound’s half-life in vivo .
  • Crystallinity : Bromo- and nitro-substituted analogs (e.g., 4MNB ) exhibit distinct crystallographic parameters due to strong intermolecular interactions (e.g., halogen bonds), whereas the ethoxy group may favor less ordered packing .

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